1-benzyl-1,8-Diazaspiro[4.5]decane
Description
1-Benzyl-1,8-diazaspiro[4.5]decane is a spirocyclic compound featuring two nitrogen atoms within its bicyclic framework. The benzyl group at position 1 enhances its lipophilicity, making it a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₁₆H₂₂N₂ (base form) or C₁₆H₂₃ClN₂O₂ for its hydrochloride salt (CAS: 1385696-68-3), with a molecular weight of 310.82 g/mol . The spiro[4.5]decane scaffold provides conformational rigidity, which is advantageous for optimizing receptor-binding selectivity in pharmacological applications. This compound is frequently utilized as a precursor in synthesizing modulators of ion channels, enzyme inhibitors, and crystallization inhibitors .
Properties
IUPAC Name |
1-benzyl-1,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-14(6-3-1)13-17-12-4-7-15(17)8-10-16-11-9-15/h1-3,5-6,16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEPPLWURQVYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,8-Diazaspiro[4.5]decane can be synthesized through a multi-step process. One common method involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,8-Diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the spirocyclic core or the benzyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-Benzyl-1,8-Diazaspiro[4.5]decane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-1,8-Diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. The compound binds to the active site of RIPK1, blocking its kinase activity and preventing the activation of downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between 1-benzyl-1,8-diazaspiro[4.5]decane and analogous spirocyclic compounds:
Pharmacological and Physicochemical Properties
- Bioavailability : The hydrochloride salt of this compound exhibits moderate aqueous solubility (stable at 2–8°C), whereas fluorophenyl derivatives (e.g., 1-(3-fluorophenyl)-7-methyl variants) show enhanced membrane permeability due to increased lipophilicity .
- Crystallization Inhibition: In assays measuring L-cystine crystallization inhibition, this compound derivatives demonstrated EC₅₀ values in the micromolar range (e.g., LH1753, a related compound, achieved 73% yield in synthesis and potent inhibitory activity) . Comparatively, non-benzylated analogs (e.g., 8-azaspiro[4.5]decan-1-one HCl) showed reduced efficacy, emphasizing the benzyl group’s role in target engagement .
- Synthetic Accessibility : The synthesis of this compound typically involves reductive amination or amide coupling (e.g., using PyAOP/DIEA), achieving yields >70% . In contrast, fluorinated analogs require multistep protocols involving halogenated intermediates, lowering overall efficiency .
Thermodynamic Stability
Density functional theory (DFT) studies suggest that the benzyl group at N1 stabilizes the spirocyclic core via π-π stacking interactions, reducing ring strain compared to smaller substituents (e.g., methyl). This stability correlates with prolonged half-lives in metabolic assays .
Data Tables
Comparative Physicochemical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
